molecular formula C16H16O6 B1265261 (S)-Hemiketal

(S)-Hemiketal

Cat. No. B1265261
M. Wt: 304.29 g/mol
InChI Key: YIEUIGLDTPWIHC-VQVVDHBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Hemiketal is an organic heterotricyclic compound and an organooxygen compound.

Scientific Research Applications

Supramolecular Stereoelectronic Effects in Hemiketals

Hemiketals play a crucial role in crystal prediction and molecular modeling. A notable discovery is the supramolecular stereoelectronic effect (SSE) in hemiketals, similar to that in carboxylic acid associates. This effect influences the conformational preferences of hemiketals, which is significant for modeling their biological roles accurately (Panova et al., 2017).

Hemiketal Formation in Catalytic Processes

The formation of hemiketals is not only catalyzed by basic modifiers but also by acidic catalysts, as demonstrated in the hydrogenation of ethyl pyruvate in alcohol solvents. This indicates the importance of understanding the role of hemiketals in various chemical reactions and catalytic processes (Bohnen et al., 1998).

Synthetic Applications and Biological Activity

The total synthesis of hemiketal E2, a compound with significant biological activity, was achieved through a gold(I)-mediated cycloisomerization. This synthesis is crucial for studying the compound's role in inhibiting human platelet aggregation (Boer et al., 2018).

Hemiketals in Total Synthesis of Complex Molecules

Hemiketals are key intermediates in the total synthesis of complex molecules like variecolin. The synthesis involves innovative routes such as the utilization of samarium(II) iodide, highlighting the versatility of hemiketals in synthetic chemistry (Molander et al., 2001).

Role in Hemicholinium-like Action

Hemiketals have been identified as necessary structures for exhibiting hemicholinium-like effects. Studies have shown that both straight-chain and hemiketal forms can be active structures for such actions, expanding our understanding of their functional versatility (Blase et al., 1974).

Hemiketals in Novel Chemical Structures

The discovery and characterization of fullerols, which incorporate hemiketal moieties in their structure, demonstrate the diverse applications of hemiketals in creating novel chemical compounds (Chiang et al., 1993).

properties

Product Name

(S)-Hemiketal

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

2-[(3S)-1,9-dihydroxy-1-methyl-10-oxo-4,5-dihydro-3H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C16H16O6/c1-16(21)14-9(6-10(22-16)7-12(18)19)5-8-3-2-4-11(17)13(8)15(14)20/h2-4,10,17,21H,5-7H2,1H3,(H,18,19)/t10-,16?/m0/s1

InChI Key

YIEUIGLDTPWIHC-VQVVDHBBSA-N

Isomeric SMILES

CC1(C2=C(C[C@H](O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

CC1(C2=C(CC(O1)CC(=O)O)CC3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Hemiketal
Reactant of Route 2
(S)-Hemiketal
Reactant of Route 3
(S)-Hemiketal
Reactant of Route 4
(S)-Hemiketal
Reactant of Route 5
(S)-Hemiketal
Reactant of Route 6
(S)-Hemiketal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.